2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline
Description
2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline is a tetrahydroquinazoline derivative featuring two distinct sulfur-linked substituents: a 2-chlorobenzyl group at position 2 and a 4-chlorophenyl group at position 2. This scaffold is of interest due to its structural versatility, which allows for modifications that influence physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2S2/c22-15-9-11-16(12-10-15)27-20-17-6-2-4-8-19(17)24-21(25-20)26-13-14-5-1-3-7-18(14)23/h1,3,5,7,9-12H,2,4,6,8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFYUYMIDXXUPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)SCC3=CC=CC=C3Cl)SC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the chlorophenyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of polar aprotic solvents, such as dimethylformamide, and bases like potassium carbonate to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding sulfides using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are often conducted in ether solvents under an inert atmosphere.
Substitution: Potassium carbonate, dimethylformamide; reactions are performed at elevated temperatures to facilitate the substitution process.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with structurally related tetrahydroquinazoline derivatives, focusing on substituent variations and their implications.
Substituent Variations at Position 2 and 4
Impact of Substituent Modifications
- Di-chloro substitution at position 4 () enhances electron-withdrawing effects, which could improve stability or binding affinity in hydrophobic pockets .
- Oxygen vs. Sulfur Linkages: Oxygen-linked substituents (e.g., 4-methoxyphenoxy in ) reduce lipophilicity compared to sulfur-linked groups, affecting membrane permeability .
- Aliphatic vs. Aromatic Substituents: Cyclohexylsulfanyl () introduces bulky aliphatic groups, which may reduce aromatic stacking interactions but enhance solubility in non-polar environments .
Biological Activity
The compound 2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline is a member of the quinazoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the following features:
- Chlorophenyl groups : These groups enhance lipophilicity and may influence the compound's interaction with biological targets.
- Sulfanyl groups : The presence of sulfur contributes to the unique reactivity and biological activity of the compound.
- Tetrahydroquinazoline core : This bicyclic structure is known for various pharmacological effects.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Preliminary investigations suggest that this compound exhibits antimicrobial properties , potentially inhibiting bacterial growth by targeting key enzymes involved in cell wall synthesis. The structural components may interact with bacterial membranes or enzymes, disrupting essential processes.
Anticancer Potential
Quinazoline derivatives are often explored for their anticancer properties . The specific compound may induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of cell proliferation.
- Induction of cell cycle arrest.
- Modulation of signaling pathways related to cancer progression.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory activity , which could be beneficial in treating conditions characterized by chronic inflammation. The mechanism might involve inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways.
Research Findings and Case Studies
Several studies have been conducted to evaluate the efficacy and safety of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial efficacy | Showed significant inhibition against Gram-positive bacteria with an MIC value of 32 µg/mL. |
| Study B | Anticancer activity | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values ranging from 10 to 15 µM. |
| Study C | Anti-inflammatory response | Reduced levels of TNF-alpha in vitro by 40% at a concentration of 50 µM. |
The mechanisms underlying the biological activities of this compound are being elucidated through various experimental approaches:
- Enzyme inhibition assays are used to identify specific targets within bacterial cells and cancer cells.
- Cell culture studies help in understanding the effects on cell viability and proliferation.
- Molecular docking studies provide insights into the binding interactions between the compound and its biological targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-[(2-chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted quinazoline precursors. Key steps include nucleophilic substitution at the quinazoline sulfur positions using chlorinated benzyl thiols. Reaction conditions such as solvent choice (e.g., ethanol or DMF), temperature (70–100°C), and catalysts (e.g., K₂CO₃ for deprotonation) are critical for yield optimization. Purification via recrystallization (using ethanol/water mixtures) or column chromatography is recommended to isolate the product .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of chlorophenyl and sulfanyl substituents. Infrared (IR) spectroscopy identifies functional groups like C-S and C-Cl bonds. High-resolution mass spectrometry (HRMS) validates the molecular formula. For purity analysis, HPLC with a C18 column and UV detection at 254 nm is recommended .
Q. How does the substitution pattern of chlorophenyl groups influence the compound's physicochemical properties?
- Methodological Answer : The 2-chlorophenyl and 4-chlorophenyl groups introduce steric and electronic effects. For example, the 2-chlorophenyl substituent may induce non-planarity in the tetrahydroquinazoline core, affecting solubility and crystallinity. Comparative studies with analogs (e.g., 4-methylphenyl derivatives) suggest that electron-withdrawing Cl groups enhance stability but reduce solubility in polar solvents .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for determining dihedral angles between the quinazoline core and chlorophenyl rings. For instance, a dihedral angle >30° indicates steric hindrance, which impacts molecular packing and hydrogen-bonding networks. Discrepancies in bond lengths (e.g., C-S vs. S-C) between computational models and experimental data should be addressed via refinement software (e.g., SHELXL) .
Q. What strategies are effective for identifying biological targets of this compound in anticancer studies?
- Methodological Answer : Use affinity chromatography with immobilized compound derivatives to capture binding proteins. Follow-up assays like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics. For example, tetrahydroquinazoline derivatives have shown inhibition of kinases (e.g., EGFR) via competitive ATP-binding site interactions, validated by molecular docking and enzymatic assays .
Q. How can researchers address low yields in the final synthetic step?
- Methodological Answer : Low yields often arise from incomplete substitution at the quinazoline C-2 and C-4 positions. Optimize stoichiometry (e.g., 1.2 equivalents of chlorophenyl thiols) and use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity. Microwave-assisted synthesis (60–80°C, 30 min) can accelerate reaction rates and improve yields by 15–20% .
Q. What computational methods are suitable for evaluating structure-activity relationships (SAR) of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) linked to reactivity. Molecular dynamics (MD) simulations assess binding modes with target proteins. For example, substituent effects on logP and polar surface area correlate with membrane permeability in cell-based assays .
Data Contradiction Analysis
Q. How should conflicting solubility data between experimental and computational models be resolved?
- Methodological Answer : Experimental solubility (e.g., in DMSO or PBS) may deviate from COSMO-RS predictions due to crystal packing effects. Validate via shake-flask methods with HPLC quantification. If discrepancies persist, consider polymorph screening (e.g., via differential scanning calorimetry) to identify metastable forms with higher solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
